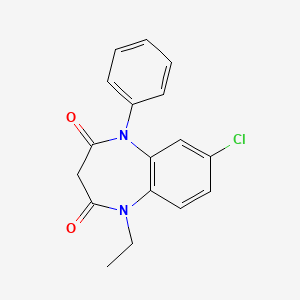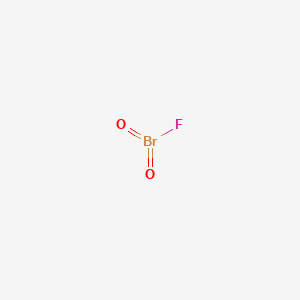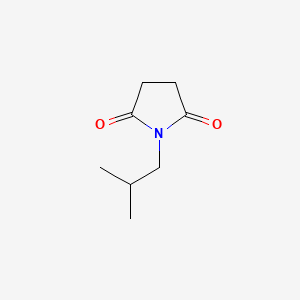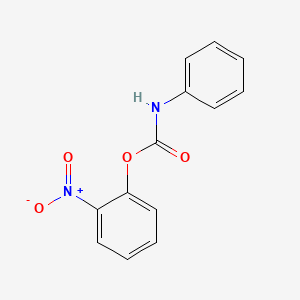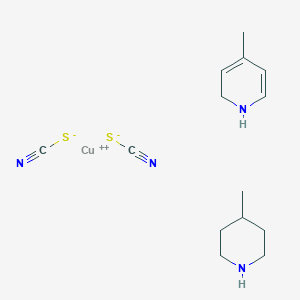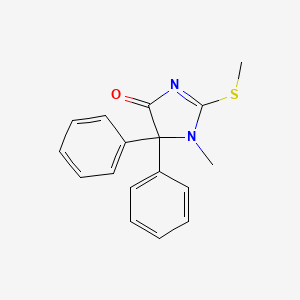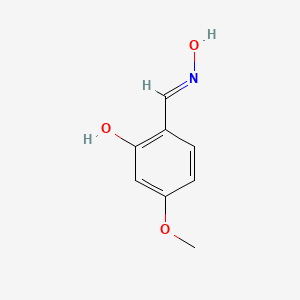
2-Hydroxy-4-methoxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxybenzaldehyde oxime is a chemical compound derived from 2-Hydroxy-4-methoxybenzaldehyde This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 2-Hydroxy-4-methoxybenzaldehyde oxime typically involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature. The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
2-Hydroxy-4-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used in the synthesis of Schiff base ligands and other complex organic molecules.
Biology: It has been studied for its potential as a tyrosinase inhibitor, which could have implications in the treatment of hyperpigmentation disorders.
Medicine: Research has explored its potential antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This action can help in reducing pigmentation. Its antifungal and antibacterial effects are attributed to its ability to disrupt cell membranes and inhibit essential enzymatic pathways in microorganisms.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-methoxybenzaldehyde oxime can be compared with other similar compounds such as:
Vanillin: An isomer with a similar structure but different functional groups.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups in different positions.
Isovanillin: A compound with a similar structure but different chemical properties. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]-5-methoxyphenol |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-11)8(10)4-7/h2-5,10-11H,1H3/b9-5+ |
Clé InChI |
ATFODDSTBAAFER-WEVVVXLNSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



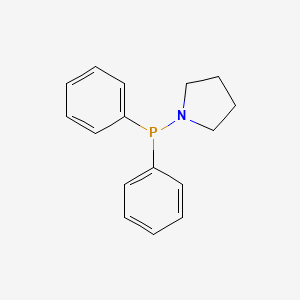
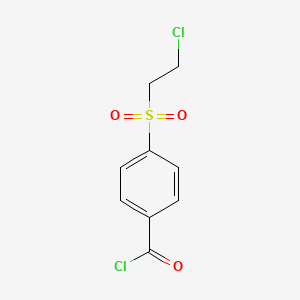

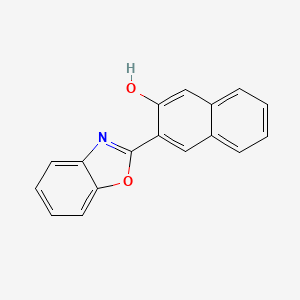

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
